molecular formula C8H14ClN3 B2391127 Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride CAS No. 2377034-19-8

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride

Cat. No.: B2391127
CAS No.: 2377034-19-8
M. Wt: 187.67
InChI Key: WDMATZQNEZHMBH-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a cyclopropyl derivative of imidazole, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound is often used in drug development, environmental research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride typically involves the cyclopropylation of imidazole derivatives. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include imidazole N-oxides, saturated imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group is known to enhance the binding affinity and specificity of the compound to its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride can be compared with other similar compounds such as:

    Cyclopropyl-(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but without the hydrochloride group.

    Cyclopropyl-(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride: Differing in the position of the cyclopropyl group and the presence of two hydrochloride groups.

    1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Contains a pyridine ring instead of an imidazole ring.

Biological Activity

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an imidazole moiety, which are known to enhance its biological interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group is believed to improve binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action includes:

  • Enzyme Modulation : The compound can inhibit or activate enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial and antifungal properties, disrupting microbial cell membranes.
  • Cancer Therapy : Research indicates potential for inducing apoptosis in cancer cells, making it a candidate for anticancer drug development.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Cancer Treatment : In vitro studies have shown that it can induce cell death in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 10 µM, indicating promising anticancer activity.
  • Antiviral Activity : Research has indicated potential antiviral properties, particularly against HIV. The compound's ability to inhibit reverse transcriptase has been noted, which is critical for HIV replication .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Case Study on Antimicrobial Efficacy :
    • Another study assessed its effectiveness against multi-drug resistant strains of bacteria. The compound demonstrated notable activity against these strains, indicating its potential as a new antibacterial agent.

Properties

IUPAC Name

cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;/h4-7H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMATZQNEZHMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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